Cas no 70415-89-3 (Benzene, 1-[(1-methylethyl)thio]-3-nitro-)

Benzene, 1-[(1-methylethyl)thio]-3-nitro-, is a nitro-substituted aromatic compound featuring an isopropylthio functional group. This structure imparts unique reactivity, making it valuable in organic synthesis, particularly in electrophilic aromatic substitution and nucleophilic displacement reactions. The nitro group enhances electron-withdrawing properties, while the thioether linkage contributes to stability and potential coordination capabilities. Its well-defined molecular architecture allows for precise modifications in pharmaceutical and agrochemical intermediates. The compound’s compatibility with further functionalization makes it a versatile building block for specialized chemical applications. Proper handling is advised due to potential sensitivity under reactive conditions.
Benzene, 1-[(1-methylethyl)thio]-3-nitro- structure
70415-89-3 structure
Product name:Benzene, 1-[(1-methylethyl)thio]-3-nitro-
CAS No:70415-89-3
MF:C9H11NO2S
MW:197.25414
CID:1743628
PubChem ID:12505027

Benzene, 1-[(1-methylethyl)thio]-3-nitro- Chemical and Physical Properties

Names and Identifiers

    • Benzene, 1-[(1-methylethyl)thio]-3-nitro-
    • 1-nitro-3-propan-2-ylsulfanylbenzene
    • 70415-89-3
    • SCHEMBL8669001
    • 1-nitro-3-(propan-2-ylsulfanyl)benzene
    • Inchi: InChI=1S/C9H11NO2S/c1-7(2)13-9-5-3-4-8(6-9)10(11)12/h3-7H,1-2H3
    • InChI Key: XXBJOUVPMYFEMP-UHFFFAOYSA-N
    • SMILES: CC(C)SC1=CC=CC(=C1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 197.05113
  • Monoisotopic Mass: 197.05104977g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 179
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 71.1Ų
  • XLogP3: 3.1

Experimental Properties

  • PSA: 43.14

Benzene, 1-[(1-methylethyl)thio]-3-nitro- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1741110-1g
Isopropyl(3-nitrophenyl)sulfane
70415-89-3 98%
1g
¥4950.00 2024-05-02

Benzene, 1-[(1-methylethyl)thio]-3-nitro- Related Literature

Additional information on Benzene, 1-[(1-methylethyl)thio]-3-nitro-

Introduction to Benzene, 1-[(1-methylethyl)thio]-3-nitro- (CAS No. 70415-89-3)

Benzene, 1-[(1-methylethyl)thio]-3-nitro- is a specialized organic compound with the molecular formula C9H11NO2S. This compound, identified by its CAS number 70415-89-3, has garnered significant attention in the field of organic chemistry and pharmaceutical research due to its unique structural and chemical properties. The presence of both a nitro group and a thioether moiety makes it a versatile intermediate in synthetic chemistry, particularly in the development of more complex molecules.

The nitro group (–NO2) is a well-known functional group in organic chemistry, known for its reactivity and ability to participate in various chemical transformations. In the context of Benzene, 1-[(1-methylethyl)thio]-3-nitro-, this group contributes to the compound's ability to undergo nucleophilic aromatic substitution reactions, which are crucial in medicinal chemistry for the synthesis of biologically active molecules. The electron-withdrawing nature of the nitro group also influences the electronic properties of the benzene ring, making it more susceptible to certain types of reactions.

The thioether moiety, represented by –SCH(CH3)2, introduces sulfur into the molecule, which can significantly alter its chemical behavior. Sulfur-containing compounds are widely recognized for their diverse biological activities and have been extensively studied for their potential applications in drug development. The thioether group in Benzene, 1-[(1-methylethyl)thio]-3-nitro- can serve as a key structural feature that interacts with biological targets, influencing both the compound's reactivity and its pharmacological effects.

In recent years, there has been growing interest in the development of novel scaffolds for pharmaceutical applications. Benzene derivatives, particularly those with nitro and thioether functional groups, have been explored as potential leads for new drugs. The combination of these functional groups provides a rich chemical space for medicinal chemists to explore, enabling the design of molecules with tailored properties.

One of the most compelling aspects of Benzene, 1-[(1-methylethyl)thio]-3-nitro- is its utility as a building block in synthetic chemistry. The presence of both a nitro group and a thioether moiety allows for multiple points of modification, enabling chemists to construct increasingly complex structures. This flexibility is particularly valuable in drug discovery pipelines, where intermediates often need to be modified iteratively to optimize potency and selectivity.

The nitro group can be reduced to an amine (–NH2), which is a common transformation in organic synthesis. This reaction is often catalyzed by palladium or iron-based catalysts and can be used to introduce an amine functionality at a specific position on the benzene ring. The resulting amine can then be further functionalized through various reactions such as acylation or alkylation, expanding the possibilities for molecular diversification.

The thioether group can also undergo transformations that are relevant to drug development. For example, it can be oxidized to form a disulfide bond or undergo nucleophilic substitution reactions if exposed to appropriate conditions. These reactions can be harnessed to introduce additional functional groups or to modify existing ones, providing chemists with powerful tools for molecular design.

Recent studies have highlighted the importance of sulfur-containing compounds in medicinal chemistry. Sulfur atoms are known to participate in various biological processes and have been incorporated into numerous drugs due to their ability to enhance binding affinity and metabolic stability. The thioether group in Benzene, 1-[(1-methylethyl)thio]-3-nitro- exemplifies this trend by offering a unique structural feature that can be exploited for drug development.

The synthesis of Benzene, 1-[(1-methylethyl)thio]-3-nitro- involves multi-step organic transformations that showcase the ingenuity of synthetic chemists. The process typically begins with the nitration of benzene derivatives followed by selective thiolation at the desired position. These steps require careful control of reaction conditions to ensure high yields and purity. Advances in catalytic methods have further refined these processes, making them more efficient and environmentally friendly.

In conclusion, Benzene, 1-[(1-methylethyl)thio]-3-nitro- (CAS No. 70415-89-3) is a fascinating compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it a valuable intermediate for synthetic chemistry and drug development. As research continues to uncover new applications for sulfur-containing compounds, compounds like Benzene, 1-[(1-methylethyl)thio]-3-nitro- are likely to play an increasingly important role in the discovery and development of novel therapeutic agents.

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